molecular formula C26H30N4O2 B2490700 N-(1-Cyclohexylpyrazol-3-yl)-N'-(1,3-diphenylpropyl)oxamide CAS No. 2419345-60-9

N-(1-Cyclohexylpyrazol-3-yl)-N'-(1,3-diphenylpropyl)oxamide

Cat. No.: B2490700
CAS No.: 2419345-60-9
M. Wt: 430.552
InChI Key: KAQBACVZNNFKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyclohexylpyrazol-3-yl)-N’-(1,3-diphenylpropyl)oxamide is a synthetic organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. This compound is characterized by the presence of a cyclohexyl group attached to a pyrazole ring and a diphenylpropyl group attached to an oxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyclohexylpyrazol-3-yl)-N’-(1,3-diphenylpropyl)oxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via alkylation reactions.

    Oxamide Formation: The final step involves the formation of the oxamide linkage by reacting the pyrazole derivative with a suitable oxalyl chloride derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyclohexylpyrazol-3-yl)-N’-(1,3-diphenylpropyl)oxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on various biological systems.

    Medicine: Potential medicinal applications include its use as a drug candidate or as a lead compound for drug development.

    Industry: The compound may be used in the development of new materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of N-(1-Cyclohexylpyrazol-3-yl)-N’-(1,3-diphenylpropyl)oxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Cyclohexylpyrazol-3-yl)-N’-(1,3-diphenylpropyl)carboxamide
  • N-(1-Cyclohexylpyrazol-3-yl)-N’-(1,3-diphenylpropyl)thiourea

Uniqueness

N-(1-Cyclohexylpyrazol-3-yl)-N’-(1,3-diphenylpropyl)oxamide is unique due to its specific structural features, such as the combination of a cyclohexyl group, a pyrazole ring, and an oxamide linkage. These features may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(1-cyclohexylpyrazol-3-yl)-N'-(1,3-diphenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2/c31-25(26(32)28-24-18-19-30(29-24)22-14-8-3-9-15-22)27-23(21-12-6-2-7-13-21)17-16-20-10-4-1-5-11-20/h1-2,4-7,10-13,18-19,22-23H,3,8-9,14-17H2,(H,27,31)(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQBACVZNNFKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=CC(=N2)NC(=O)C(=O)NC(CCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.